molecular formula C13H13ClO B12217783 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- CAS No. 61888-40-2

2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)-

Cat. No.: B12217783
CAS No.: 61888-40-2
M. Wt: 220.69 g/mol
InChI Key: LUUAEZXPHOCLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a chlorine atom at the third position, and a 4-methylphenyl group at the fifth position. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- can be achieved through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base to form the corresponding α-bromo cyclohexanone. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenyl magnesium bromide to introduce the 4-methylphenyl group. Finally, the compound is chlorinated at the third position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s chlorine atom and 4-methylphenyl group contribute to its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the chlorine and 4-methylphenyl groups.

    2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A structurally similar compound with different substituents.

    Isophorone: Another cyclohexenone derivative with distinct substituents.

Uniqueness

2-Cyclohexen-1-one, 3-chloro-5-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61888-40-2

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

3-chloro-5-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H13ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11H,6-7H2,1H3

InChI Key

LUUAEZXPHOCLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.